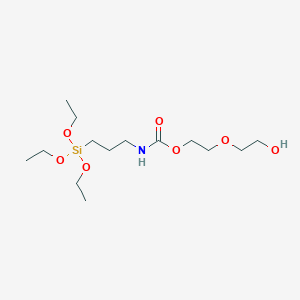

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate

描述

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a versatile compound known for its unique chemical structure and properties. It is composed of a carbamate group, a triethoxysilylpropyl group, and a hydroxyethoxyethyl group. This compound is often used in various scientific and industrial applications due to its ability to form strong bonds with different substrates and its stability under various conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and obtain a high-purity product.

化学反应分析

Types of Reactions

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for creating strong, durable coatings and adhesives.

Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions, sometimes with acidic or basic catalysts to accelerate the reaction.

Condensation: Often facilitated by heating and the presence of catalysts such as acids or bases.

Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds.

Substitution: Formation of various substituted carbamates depending on the reagents used.

科学研究应用

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

Biology: Employed in the modification of biomolecules for improved stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with various substrates.

作用机制

The mechanism of action of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate involves the formation of strong covalent bonds with substrates through its triethoxysilyl group. Upon hydrolysis, the triethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These bonds are responsible for the compound’s strong adhesion properties. Additionally, the carbamate group can interact with various functional groups, enhancing the compound’s versatility in different applications .

相似化合物的比较

Similar Compounds

2-(2-hydroxyethoxy)ethyl N-(3-trimethoxysilylpropyl)carbamate: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)urethane: Similar structure but with a urethane group instead of a carbamate group.

Uniqueness

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is unique due to its combination of a hydroxyethoxyethyl group, a triethoxysilylpropyl group, and a carbamate group. This combination provides the compound with excellent adhesion properties, stability, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications .

生物活性

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines silane chemistry with carbamate functionality, potentially offering unique biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular components. The triethoxysilyl group facilitates adhesion to surfaces, which may enhance its bioactivity in various biological systems.

Target Interactions

- Cell Membrane Interaction : The hydrophilic and hydrophobic balance of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : Carbamate groups are known to interact with enzymes, possibly acting as reversible inhibitors or substrates.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

| Parameter | Description |

|---|---|

| Absorption | Likely facilitated by its ether and silane groups. |

| Distribution | May localize in tissues due to silane interaction. |

| Metabolism | Expected to undergo hydrolysis and conjugation. |

| Excretion | Primarily through renal pathways after metabolism. |

Biological Activity Findings

Research findings indicate that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : Compounds containing silane groups have shown potential as antimicrobial agents. The presence of the triethoxysilyl moiety may enhance the compound's ability to disrupt microbial membranes.

- Anti-inflammatory Properties : Similar carbamate derivatives have been linked to reduced production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Cytotoxicity Studies : In vitro studies on related compounds indicate varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further exploration of this compound's efficacy.

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study evaluated a series of carbamate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that specific analogues exhibited significant inhibition of biofilm formation with IC50 values in the low micromolar range .

- Inflammatory Response Modulation : Research on squalene derivatives demonstrated that modifications could lead to enhanced anti-inflammatory effects, suggesting that structural variations in carbamates might similarly influence cytokine production .

属性

IUPAC Name |

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO7Si/c1-4-20-23(21-5-2,22-6-3)13-7-8-15-14(17)19-12-11-18-10-9-16/h16H,4-13H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTQGYNWCZMQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCCOCCO)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO7Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。